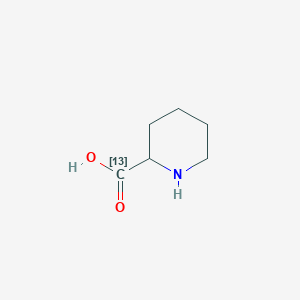

piperidine-2-carboxylic acid

Cat. No. B1626930

Key on ui cas rn:

287389-44-0

M. Wt: 130.15 g/mol

InChI Key: HXEACLLIILLPRG-PTQBSOBMSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04760065

Procedure details

483 g (=3.75M) of enriched (-)-pipecolic acid are suspended in 3 liters of hot methanol. 565 g of D-(-)-tartaric acid are rapidly scattered in and an attempt made as quickly as possible to obtain a solution. Crystallization commences before a complete dissolution can be achieved. The mixture is cooled, filtered and well washed with methanol. The filtrate is concentrated and recrystallized. The obtained crystals are dissolved hot in ca 800 ml of water and 400 ml at acetone and treated with active charcoal. The clear almost colorless filtrate is diluted with ca 2 liters of acetone. The resulting crystals are filtered of and well washed with acetone/H2O 4:1 followed by 100% acetone. The filtrate is concentrated and diluted with acetone to obtain a second fraction. Both fractions are dried. [α]D20 =20.3° for the first fraction and -20.7° for the second fraction, (c=2, H2O) total weight 706 g. Separation is effected with 3 liters of Amberlite 7R 120 in the H+ form. After working the tartrate salt with 10% ammonia, the L-(-)-pipecolic acid is obtained by elution and concentration by evaporation and then once recrystalized out of a minimum of H2O and a maximum of alcohol, [α]D20 -27.5 (C=2, H2O).

Name

Identifiers

|

REACTION_CXSMILES

|

[NH:1]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:2]1[C:3]([OH:5])=[O:4].C(O)(=O)[C@H]([C@@H](C(O)=O)O)O>CO>[CH2:7]1[CH2:6][C@@H:2]([C:3]([OH:5])=[O:4])[NH:1][CH2:9][CH2:8]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

483 g

|

|

Type

|

reactant

|

|

Smiles

|

N1C(C(=O)O)CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

565 g

|

|

Type

|

reactant

|

|

Smiles

|

C([C@@H](O)[C@H](O)C(=O)O)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

3 L

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Crystallization commences

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

before a complete dissolution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

well washed with methanol

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate is concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

recrystallized

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The obtained crystals are dissolved hot in ca 800 ml of water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

400 ml at acetone and treated with active charcoal

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The clear almost colorless filtrate is diluted with ca 2 liters of acetone

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting crystals are filtered of and

|

WASH

|

Type

|

WASH

|

|

Details

|

well washed with acetone/H2O 4:1

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate is concentrated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with acetone

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a second fraction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Both fractions are dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

[α]D20 =20.3°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for the first fraction and -20.7°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1CCN[C@@H](C1)C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04760065

Procedure details

483 g (=3.75M) of enriched (-)-pipecolic acid are suspended in 3 liters of hot methanol. 565 g of D-(-)-tartaric acid are rapidly scattered in and an attempt made as quickly as possible to obtain a solution. Crystallization commences before a complete dissolution can be achieved. The mixture is cooled, filtered and well washed with methanol. The filtrate is concentrated and recrystallized. The obtained crystals are dissolved hot in ca 800 ml of water and 400 ml at acetone and treated with active charcoal. The clear almost colorless filtrate is diluted with ca 2 liters of acetone. The resulting crystals are filtered of and well washed with acetone/H2O 4:1 followed by 100% acetone. The filtrate is concentrated and diluted with acetone to obtain a second fraction. Both fractions are dried. [α]D20 =20.3° for the first fraction and -20.7° for the second fraction, (c=2, H2O) total weight 706 g. Separation is effected with 3 liters of Amberlite 7R 120 in the H+ form. After working the tartrate salt with 10% ammonia, the L-(-)-pipecolic acid is obtained by elution and concentration by evaporation and then once recrystalized out of a minimum of H2O and a maximum of alcohol, [α]D20 -27.5 (C=2, H2O).

Name

Identifiers

|

REACTION_CXSMILES

|

[NH:1]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:2]1[C:3]([OH:5])=[O:4].C(O)(=O)[C@H]([C@@H](C(O)=O)O)O>CO>[CH2:7]1[CH2:6][C@@H:2]([C:3]([OH:5])=[O:4])[NH:1][CH2:9][CH2:8]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

483 g

|

|

Type

|

reactant

|

|

Smiles

|

N1C(C(=O)O)CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

565 g

|

|

Type

|

reactant

|

|

Smiles

|

C([C@@H](O)[C@H](O)C(=O)O)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

3 L

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Crystallization commences

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

before a complete dissolution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

well washed with methanol

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate is concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

recrystallized

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The obtained crystals are dissolved hot in ca 800 ml of water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

400 ml at acetone and treated with active charcoal

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The clear almost colorless filtrate is diluted with ca 2 liters of acetone

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting crystals are filtered of and

|

WASH

|

Type

|

WASH

|

|

Details

|

well washed with acetone/H2O 4:1

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate is concentrated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with acetone

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a second fraction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Both fractions are dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

[α]D20 =20.3°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for the first fraction and -20.7°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1CCN[C@@H](C1)C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |